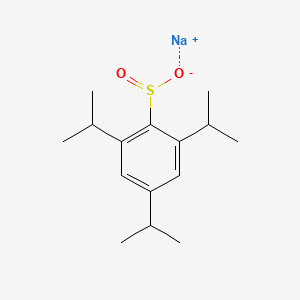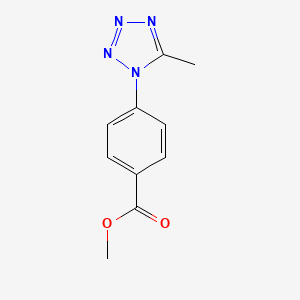![molecular formula C8H12N2O3 B6612303 methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate CAS No. 932848-17-4](/img/structure/B6612303.png)
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate, also known as Methyl-DMA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of oxazole and is composed of a methyl group, a dimethylamino group, and an oxazole-3-carboxylate group. Methyl-DMA is a versatile compound that has many applications in the field of biochemistry, physiology, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has many scientific research applications. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antidiabetic agents, and antineoplastic agents. It is also used in the synthesis of various biochemicals, such as neurotransmitters, hormones, and vitamins. Additionally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is used in the synthesis of various organic compounds, such as dyes, pigments, and surfactants.
Mecanismo De Acción
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate acts as a nucleophile in organic reactions. It can react with electrophiles, such as carbonyl compounds, to form covalent bonds. This reaction is known as nucleophilic addition. In addition, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate can act as a base in organic reactions. It can react with acids, such as carboxylic acids, to form covalent bonds. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. Additionally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has been shown to inhibit the activity of cytochrome P450, an enzyme that is involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of reactions. However, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate also has several limitations. It is a volatile compound and must be handled with care. Additionally, it is a toxic compound and must be handled with appropriate safety measures.
Direcciones Futuras
There are several potential future directions for methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate. It could be used in the development of new pharmaceuticals and biochemicals. Additionally, it could be used in the synthesis of new organic compounds, such as polymers and catalysts. It could also be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate could be used in the development of new medical treatments, such as gene therapy and stem cell therapy.
Métodos De Síntesis
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is synthesized through a multi-step procedure. The first step involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a dimethylaminomethyl derivative of 4-methoxybenzaldehyde. The second step involves the reaction of the dimethylaminomethyl derivative with oxalyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate.
Propiedades
IUPAC Name |
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10(2)5-6-4-7(9-13-6)8(11)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOSFIDFZUWCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)


![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)


![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)


![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![ethyl 1-benzyl-5-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6612301.png)
![methyl 5-[(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612309.png)